Sodium pyrazine-2-sulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H3N2NaO3S |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
sodium;pyrazine-2-sulfonate |
InChI |
InChI=1S/C4H4N2O3S.Na/c7-10(8,9)4-3-5-1-2-6-4;/h1-3H,(H,7,8,9);/q;+1/p-1 |
InChI Key |
FLCNHPHXDGJKJN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=N1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium Pyrazine 2 Sulfonate and Analogous Pyrazine Sulfonate Architectures
Direct Synthesis Routes from Pyrazine (B50134) Sulfonic Acid Precursors
The most straightforward approach to forming sodium pyrazine-2-sulfonate involves the neutralization or coordination of its corresponding acid, pyrazine sulfonic acid. These methods are foundational for creating simple salts and more complex supramolecular structures.
Solvent evaporation is a key technique for the self-assembly of crystalline supramolecular structures. In this method, the controlled, slow removal of solvents from a solution containing the molecular building blocks allows for their orderly arrangement into a stable crystal lattice. This approach has been successfully employed to synthesize a novel heterocyclic sodium sulfonate supramolecular crystal network, [Na(Pyr-SO3)(H2O)]n. nih.gov
The synthesis involves dissolving pyrazine sulfonic acid (Pyr-SO3H) and an inorganic sodium salt in a specific mixture of solvents. nih.gov The solution is heated and stirred for several hours, after which slow evaporation of the solvents yields the crystalline product. nih.gov The choice of solvents and their ratios is critical, as it influences the solubility of the components and the kinetics of crystal growth. acs.org The process relies on weak interactions and coordination bonds to guide the assembly of the final architecture. nih.govnih.gov
Table 1: Synthesis of [Na(Pyr-SO3)(H2O)]n via Solvent Evaporation
| Parameter | Value | Source |
|---|---|---|
| Ligand | Pyrazine Sulfonic Acid (Pyr-SO₃H) | nih.gov |
| Sodium Source | NaBF₄ | nih.gov |
| Solvents | THF, Methanol, Acetonitrile (1:3:1 ratio) | nih.gov |
| Temperature | 60 °C | nih.gov |
| Time | 6 hours | nih.gov |
| Method | Water bath stirring, followed by solvent evaporation | nih.gov |
Inorganic salts are crucial reagents in the coordination-driven synthesis of pyrazine sulfonate architectures. They serve not only as the source of the cation (e.g., Na+) but also facilitate the formation of extended structures. In the synthesis of [Na(Pyr-SO3)(H2O)]n, sodium tetrafluoroborate (B81430) (NaBF4) is used as the sodium source. nih.gov The soft alkali metal ion (Na+) readily coordinates with the oxygen atoms of the sulfonate group, forming a Na–O bridging configuration. nih.gov This interaction is fundamental to linking the pyrazine sulfonate units into a polymeric chain, significantly enhancing the coordination ability of the otherwise weakly coordinating sulfonic acid ligand. nih.govdovepress.com
This principle is further extended in "soft-hard" synthetic strategies, where a soft alkali metal ion like Na+ is used in conjunction with a harder transition metal ion. For instance, a three-dimensional supramolecular structure, [Na2Cu(P–SO3)4]n, was synthesized using a hydrothermal method. In this architecture, the sodium ion's affinity for the sulfonate oxygen atoms creates a specific Na–O-μ4 bridging pattern, which, combined with the rigid copper pyrazine sulfonate structure, leads to the final complex polymer. scispace.com
Approaches to Pyrazine-Bridged Metal Sulfonate Complexes
Pyrazine is an excellent bridging ligand due to its linear, rigid structure and the presence of two nitrogen atoms in a 1,4-position. This allows it to link metal centers, forming one-, two-, or three-dimensional coordination polymers with diverse magnetic and material properties. cdnsciencepub.comresearchgate.net
The synthesis of metal complexes containing one (mono) or two (bis) pyrazine ligands per metal center is typically achieved through solution-based methods. These approaches involve reacting a metal sulfonate salt with a stoichiometric amount of pyrazine in a suitable solvent, such as methanol. cdnsciencepub.com The resulting precipitate can be isolated by filtration. Two distinct types of complexes have been synthesized using this method: mono(pyrazine) derivatives of the type Fe(pyz)(RSO3)2 and bis(pyrazine) complexes like Fe(pyz)2(RSO3)2. cdnsciencepub.com
In the bis(pyrazine) derivatives, the pyrazine molecules act as bridging ligands, while the sulfonate anions are typically monodentate, resulting in an FeN4O2 chromophore. cdnsciencepub.com For the mono(pyrazine) complexes, a likely structure involves bidentate bridging pyrazine ligands and bidentate sulfonate anions, creating an FeN2O4 chromophore. cdnsciencepub.com
Table 2: Examples of Synthesized Pyrazine-Bridged Iron(II) Sulfonate Complexes
| Complex Type | Formula | R Group | Synthesis Method | Source |
|---|---|---|---|---|
| Mono(pyrazine) | Fe(pyz)(RSO₃)₂ | CF₃, p-CH₃C₆H₄ | Solution or Thermolytic | cdnsciencepub.com |
Thermolysis, or thermal decomposition, provides an alternative, solvent-free route to synthesizing certain coordination complexes. This method is particularly useful for preparing derivatives with fewer neutral ligands from a precursor complex that has more. cdnsciencepub.comchempap.org The stepwise loss of volatile ligands like pyridine (B92270) or pyrazine upon controlled heating can be exploited as a preparative technique. cdnsciencepub.com
For example, bis(pyridine)iron(II) sulfonates can be prepared by heating the corresponding tetrakis(pyridine) complexes. cdnsciencepub.com Similarly, mono(pyrazine) derivatives can be accessed from bis(pyrazine) precursors. The choice of temperature is critical; it must be high enough to drive off the ligand but not so high as to cause complete decomposition of the complex. cdnsciencepub.com Differential scanning calorimetry (DSC) is often used to identify the optimal temperatures for these transformations. cdnsciencepub.com For instance, the thermal analysis of Fe(pyz)2(CH3SO3)2 showed two distinct endothermic events corresponding to the successive loss of the two pyrazine ligands, indicating that the mono(pyrazine) derivative could potentially be isolated via preparative thermolysis. cdnsciencepub.com
Table 3: Thermolytic Synthesis Example
| Precursor Complex | Product Complex | Conditions | Result | Source |
|---|
General Strategies for Incorporating Sulfonate Moieties into Heterocyclic Frameworks
Introducing a sulfonate group (–SO3H or –SO3Na) onto a heterocyclic ring like pyrazine can be challenging but is achieved through several synthetic strategies. Direct electrophilic sulfonation, common for benzene, is much less readily accomplished for pyrazine because the ring nitrogens are susceptible to reaction with the electrophilic reagent, deactivating the ring. tandfonline.com
A common and effective general strategy is the acid-base neutralization reaction. This involves reacting a basic heterocyclic compound with a strong sulfonic acid. For example, sulfonate organic salts can be formed when a primary amine on a heterocycle captures a proton from an acid like sulfosalicylic acid. nih.gov This straightforward method is applicable for creating salts of various heterocyclic moieties. nih.govresearchgate.net
Condensation reactions provide another powerful route. One such method involves the reaction of an amino sugar oxime with glyoxal-sodium bisulfite in a basic medium to produce a pyrazine sulfonic acid derivative. tandfonline.com Another example is the synthesis of sulfachloropyrazine sodium, which is prepared by the condensation of 2,6-dichloropyrazine (B21018) with sulfanilamide (B372717) sodium salt in an organic solvent, followed by purification and conversion to the final sodium salt. google.com These methods build the sulfonated heterocyclic ring system through the formation of new carbon-nitrogen bonds.
Finally, nucleophilic substitution reactions on activated heterocyclic rings can be used. The synthesis of various alkylsulfinates, which can be oxidized to sulfonates, has been achieved by the cleavage of 2-sulfonyl pyridines with thiolates. rsc.org This highlights the use of a sulfonyl group attached to a pyridine ring as a leaving group, which can be displaced by a nucleophile. rsc.org
Sulfenylation and Oxidation Approaches
A versatile strategy for the synthesis of pyrazine sulfonates involves the initial introduction of a sulfur-containing moiety (sulfenylation) onto the pyrazine ring, followed by oxidation to the desired sulfonate state. This pathway offers flexibility in accessing various sulfonate derivatives.
One established route to sulfinates, which are direct precursors to sulfonates, begins with a halo-heterocycle. This intermediate can undergo sulfenylation, often with a thiol like 2-mercaptopyridine, followed by oxidation with an agent such as meta-chloroperoxybenzoic acid (m-CPBA) to form a 2-pyridyl sulfone. nih.gov This sulfone serves as a stable intermediate where the 2-pyridyl group acts as an effective leaving group. Cleavage with a sodium thiolate can then yield the corresponding sodium sulfinate salt. nih.gov Subsequent oxidation of the sulfinate with an oxidant like hydrogen peroxide (H₂O₂) would produce the final sodium sulfonate salt. rsc.org
More recent advancements focus on the direct C-H functionalization of heteroaromatics, which avoids the need for pre-functionalized starting materials like halo-pyrazines. Electrochemical oxidative C-H sulfenylation has been successfully applied to imidazo[1,2-a]pyridines, a related nitrogen heterocycle. researchgate.net This method uses an undivided electrolytic cell to react the heterocycle with various alkyl or aryl thiols, forming a C-S bond without the need for chemical oxidants and producing hydrogen gas as the only byproduct. researchgate.net Applying this logic to a pyrazine core would represent a modern and environmentally benign approach to installing the initial sulfide (B99878) linkage, which can then be oxidized to the sulfonate.
The general steps for this approach are summarized in the table below.
Table 1: Generalized Sulfenylation-Oxidation Pathway to Pyrazine Sulfonates Click on the headers to sort the data.
| Step | Description | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Halogenation (Optional) | Introduction of a halogen (e.g., Cl, Br, I) onto the pyrazine ring to activate it for nucleophilic substitution. | NBS, NCS, I₂ | Halopyrazine |
| 2. Sulfenylation | Introduction of a sulfur group by reacting a halopyrazine with a thiol or by direct C-H functionalization of pyrazine. | R-SH, 2-mercaptopyridine; Electrochemical methods with thiols. nih.govresearchgate.net | Pyrazinyl sulfide |
| 3. Oxidation to Sulfone | Oxidation of the sulfide to a more stable sulfone intermediate. The 2-pyridyl sulfone is particularly useful. nih.gov | m-CPBA, H₂O₂ | Pyrazinyl sulfone |
| 4. Cleavage to Sulfinate | Cleavage of the sulfone (e.g., a 2-pyridyl sulfone) to form a sodium sulfinate salt. nih.govrsc.org | Sodium thiolates (e.g., EtSNa) | Sodium pyrazine-2-sulfinate |
| 5. Oxidation to Sulfonate | Final oxidation of the sulfinate to the target sodium sulfonate salt. rsc.org | H₂O₂, Oxone® | This compound |
Coupling Reactions for Sulfonamide Linkages in Pyrazine Derivatives
The formation of a sulfonamide linkage (Ar-SO₂-NH-R) on a pyrazine ring is commonly achieved through transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. These methods are fundamental in synthesizing a wide array of pyrazine sulfonamide derivatives.
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds. It has been successfully used to couple sulfonamides with aryl halides. nih.govthieme-connect.com For pyrazine derivatives, an appropriately halogenated pyrazine (e.g., 2-chloropyrazine) is reacted with a sulfonamide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is critical; for instance, DavePhos has been shown to be effective for coupling sulfonamides with aryl chlorides, affording high yields. nih.gov Other biarylphosphine ligands can also enhance the catalytic cycle, enabling reactions with a broad range of aryl bromides, chlorides, and triflates. thieme-connect.com
Copper-Catalyzed Coupling Reactions: As an alternative to palladium, copper-based catalytic systems offer an efficient method for the N-arylation of sulfonamides with (hetero)aryl chlorides and bromides. researchgate.net These reactions can proceed under milder conditions and often utilize more accessible catalysts. The combination of a copper salt (e.g., Cu₂O) and a specific ligand, such as a 4-hydroxypicolinamide, can effectively catalyze the coupling of primary sulfonamides with chloro-heterocycles, including pyrazine derivatives. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): In cases where the pyrazine ring is sufficiently electron-deficient, a direct nucleophilic aromatic substitution can be employed. The synthesis of sulfachloropyrazine sodium is a prime example. In this process, an activated dichloropyrazine, such as 2,6-dichloropyrazine, reacts with a sulfanilamide sodium salt. google.com The strong electron-withdrawing nature of the pyrazine nitrogens and the second chlorine atom facilitates the displacement of one of the chloro groups by the sulfonamide's nitrogen nucleophile. The reaction is typically carried out at elevated temperatures in an organic solvent. google.com
The table below compares these key methodologies for forming pyrazine sulfonamides.
Table 2: Comparison of Coupling Reactions for Pyrazine Sulfonamide Synthesis Click on the headers to sort the data.
| Method | Catalyst System | Pyrazine Substrate | Coupling Partner | Key Advantages | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / DavePhos or other Pd/phosphine systems | Halopyrazine (Cl, Br) | Sulfonamide | High yields, broad substrate scope, well-established. | nih.govthieme-connect.com |
| Copper-Catalyzed N-Arylation | Cu₂O / Ligand (e.g., 4-hydroxypicolinamide) | Halopyrazine (Cl, Br) | Sulfonamide | Cost-effective catalyst, good for primary sulfonamides. | researchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | None (or Base-mediated) | Activated Halopyrazine (e.g., 2,6-dichloropyrazine) | Sulfonamide Salt | Avoids transition metals, straightforward for activated substrates. | google.com |
Advanced Structural Characterization and Supramolecular Architecture of Sodium Pyrazine 2 Sulfonate Systems
Single Crystal X-ray Diffraction Analysis of Supramolecular Crystal Networks
In a notable study, a novel heterocyclic sodium sulfonate supramolecular structure, formulated as [Na(Pyr-SO₃)(H₂O)]n (where Pyr-SO₃H is pyrazine (B50134) sulfonic acid), was synthesized via a solvent evaporation method. nih.gov The single crystal XRD data revealed that this compound crystallizes in the orthorhombic system with a Pbca space group. nih.gov The structure was solved using direct methods and refined using the full-matrix least-squares method within the SHELXTL program package. nih.gov
Another complex, a three-dimensional (3D) supramolecular structure formulated as [Na₂Cu(P–SO₃)₄]n (where P–SO₃H is pyrazine sulfonic acid), was synthesized hydrothermally. scispace.com Its crystal diffraction data showed that this polymer belongs to the P4/ncc space group. scispace.com
Table 1: Crystallographic Data for Sodium Pyrazine-2-Sulfonate Systems
| Parameter | [Na(Pyr-SO₃)(H₂O)]n nih.gov | [Na₂Cu(P–SO₃)₄]n scispace.com |
|---|---|---|
| Chemical Formula | C₄H₅N₂NaO₄S | C₁₆H₈CuN₈Na₂O₁₂S₄ |
| Formula Weight | 200.15 | 788.08 |
| Crystal System | Orthorhombic | Tetragonal |
| Space Group | Pbca | P4/ncc |
| a (Å) | 7.189(3) | 14.187(3) |
| b (Å) | 9.011(4) | 14.187(3) |
| c (Å) | 20.311(9) | 12.981(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1315.1(10) | 2898.3(10) |
| Z | 8 | 4 |
| Temperature (K) | 298 | Not Specified |
These crystallographic studies provide a foundational understanding of the solid-state structures, revealing how the sodium ions and pyrazine-2-sulfonate ligands assemble into ordered, crystalline networks.
**3.2. Investigation of Coordination Modes and Intermolecular Interactions
The stability and dimensionality of the supramolecular architecture in this compound systems are dictated by the coordination environment of the metal ions and the network of non-covalent interactions. The sulfonate group, with its C₃ᵥ symmetry, offers flexible coordination modes that can lead to multidimensional structures. nih.govnih.gov
A key feature in the crystal structure of this compound systems is the formation of sodium-oxygen (Na-O) bridging configurations. nih.gov Alkali metal ions like sodium exhibit a strong affinity for oxygen, readily coordinating with oxygen atoms from both the sulfonate groups and water molecules. nih.gov
In the [Na(Pyr-SO₃)(H₂O)]n structure, two sodium ions in the asymmetric unit are coordinated with oxygen and nitrogen atoms to form a distorted octahedral configuration. nih.gov In the horizontal plane, two sodium ions are chelated by oxygen atoms from two water molecules, forming a parallelogram. nih.gov These Na-O linkages create a repeating, wave-like one-dimensional chain. nih.gov The introduction of the sodium ion significantly enhances the coordination ability of the pyrazine sulfonic acid ligand through these Na-O bridging configurations. nih.gov
In the mixed-metal polymer [Na₂Cu(P–SO₃)₄]n, the sodium ions are coordinated by sulfonate oxygen atoms, giving rise to a Na–O-μ₄ bridging pattern. scispace.com This flexible bridging, combined with the more rigid structure of copper pyrazine sulfonate, is crucial for the formation of the final 3D supramolecular structure. scispace.com The softer sodium ion acts as a bridge, expanding the structure into three dimensions. scispace.com
Table 2: Selected Bond Lengths and Angles in Sodium-Oxygen Bridging
| Structure | Bond/Angle | Value |
|---|---|---|
| [Na(Pyr-SO₃)(H₂O)]n nih.gov | Na1–O4 | 2.490 Å |
| Na1–O4#1 | 2.379 Å | |
| Na1···Na1#1 | 3.711 Å | |
| O4#1–Na1–O4 | 80.71° | |
| Na1#1–O1–Na1 | 99.29° | |
| [Na₂Cu(P–SO₃)₄]n scispace.com | Na1–O | 2.427 Å |
The Na-O bond lengths observed are consistent with those reported in other sodium sulfonate crystal structures. nih.govnih.gov
In related coordination complexes, the formation of hydrogen bonds and π–π stacking interactions has been shown to organize the architecture into a 3D supramolecular structure by linking individual molecules. nih.gov Although the pyrazine ring's rigid structure largely restricts the variety of coordination modes, the potential for these weak interactions contributes to the final structure and properties of heterocyclic sulfonate-based polymers. nih.gov A range of molecular interactions, including hydrogen bonding, π–π weak stacking, and hydrophobic effects, can be leveraged to expand the performance and applications of such coordination polymers. nih.gov
Polymeric and Extended Framework Characterization
The interplay between the coordination geometry of the sodium ion and the bridging nature of the pyrazine-2-sulfonate ligand leads to the formation of extended polymeric frameworks.
In the [Na(Pyr-SO₃)(H₂O)]n system, the Na-O bridging configurations are the fundamental building blocks of the extended structure. nih.gov The sodium atoms chelate with oxygen atoms from water molecules and sulfonate groups to form parallelograms, which then propagate to create a repeating wavy 1D chain in the equatorial plane. nih.gov These chains subsequently act as filling layers that extend into a 2D plane. nih.gov
The [Na₂Cu(P–SO₃)₄]n system demonstrates how the introduction of a soft alkali metal ion can facilitate the expansion into a higher-dimensional framework. scispace.com The nitrogen atoms on four pyrazine rings coordinate with a central copper ion to form a 2D layered arrangement, which is a common structural feature for such planar rings. scispace.comnih.gov However, the specific affinity of the sodium ion for the sulfonate oxygen atoms creates Na–O-μ₄ bridging patterns. scispace.com These bridges link the 2D copper pyrazine sulfonate layers, ultimately resulting in a complex 3D supramolecular structure. scispace.com This "soft-hard" strategy, combining a soft metal (Na⁺) with a harder one (Cu²⁺), provides a pathway to construct functional sulfonate polymers with diverse and high-dimensional configurations. scispace.com
Coordination Chemistry and Ligand Properties of Pyrazine Sulfonate Anions
Complexation with Transition Metal Ions
The nitrogen atoms of the pyrazine (B50134) ring readily coordinate to transition metal ions, leading to the formation of stable complexes. The specific outcome of the coordination process is influenced by factors such as the metal ion's identity, the reaction conditions, and the stoichiometry of the reactants.
Discrete or mononuclear complexes can be formed where the pyrazine sulfonate ligand coordinates to a central metal ion. In many instances, however, the components tend to self-assemble into more extended structures. For example, studies on iron(II) sulfonates with pyrazine have yielded mono- and bis(pyrazine) derivatives. cdnsciencepub.com In the case of a bis(pyrazine) complex like Fe(pyz)₂(CH₃SO₃)₂, the structure is proposed to involve a six-coordinate iron center with two bridging pyrazine ligands and two monodentate sulfonate anions. cdnsciencepub.com Similarly, silver(I) has been shown to form discrete structures with certain pyrazine derivatives and sulfonate anions, although polymeric chains are more common. nih.gov
A predominant role of the pyrazine moiety in the pyrazine sulfonate ligand is to act as a bridging linker between two metal centers. Its linear, rigid geometry and the presence of two opposing nitrogen atoms make it an ideal candidate for constructing one-, two-, and three-dimensional metal-organic systems.
Research has demonstrated the formation of pyrazine-bridged chains and sheet-like structures in iron(II) sulfonate complexes. cdnsciencepub.com For mono(pyrazine) complexes, chains or sheets formed by bridging anions can be cross-linked by the pyrazine ligands. cdnsciencepub.com In complexes with copper(II), the nitrogen atoms from four separate pyrazine sulfonate ligands can coordinate to a single copper ion, forming a 2D layered arrangement which can be further extended into a 3D supramolecular structure. scispace.comnih.gov Similarly, silver(I) centers have been linked by bridging pyrazine ligands to create one-dimensional chains. nih.gov In more complex systems, such as metal-organic frameworks (MOFs), pyrazine and its derivatives serve as crucial linkers connecting metal nodes to build extended porous networks. researchgate.netacs.org
| Complex | Metal Ion | Pyrazine Role | Resulting Structure |
| Fe(pyz)(RSO₃)₂ | Fe(II) | Bridging Ligand | Cross-linked chains/sheets cdnsciencepub.com |
| Fe(pyz)₂(RSO₃)₂ | Fe(II) | Bridging Ligand | 2D sheets cdnsciencepub.com |
| [Na₂Cu(P-SO₃)₄]n | Cu(II) | Bridging Ligand | 2D layered arrangement scispace.comnih.gov |
| [Ag(L1)(2-Pyr)(H₂O)] | Ag(I) | Bridging Ligand | 1D chains nih.gov |
| [Cu₄(pyrztet)₆(H₂O)₂(SO₄)] | Cu(II) | Bridging Ligand | 3D framework acs.org |
Table created based on data from multiple sources. cdnsciencepub.comnih.govscispace.comnih.govacs.org
Influence of the Sulfonate Group on Ligand Coordination Ability
A particularly interesting aspect is the "soft-hard" principle in designing complexes. In a system containing a "hard" alkali metal ion like Na⁺ and a "softer" transition metal ion like Cu²⁺, the different ions show specific affinities for different parts of the ligand. scispace.comnih.gov For instance, in the supramolecular structure [Na₂Cu(P-SO₃)₄]n, the "hard" sodium ions preferentially coordinate with the "hard" oxygen atoms of the sulfonate group, while the "softer" copper ions coordinate with the nitrogen atoms of the pyrazine ring. scispace.comnih.gov This selective coordination leads to a Na–O bridging pattern that links the primary copper-pyrazine layers into a complex 3D architecture. scispace.comnih.gov The introduction of sodium ions was found to significantly enhance the coordination ability of the pyrazine sulfonic acid ligand. nih.gov
The coordination mode of the sulfonate anion can often be inferred from infrared (IR) spectroscopy. A reduction in the symmetry of the sulfonate group upon coordination from the free ion (C₃ᵥ) causes a splitting of the asymmetric SO₃ stretching mode, with the magnitude of the split indicating the coordination mode (e.g., monodentate vs. bidentate). cdnsciencepub.com
Structure-Property Relationships in Pyrazine Sulfonate Coordination Compounds
The final architecture of a metal-pyrazine sulfonate compound dictates its physical and chemical properties, such as magnetism and luminescence.
In iron(II) pyrazine sulfonate complexes, the bridging pyrazine ligands provide a pathway for weak antiferromagnetic coupling between the iron centers. cdnsciencepub.com The magnetic properties are highly dependent on the structure; for example, the magnetic susceptibility of pyrazine-bridged iron complexes can indicate a transition to a magnetically ordered state at low temperatures. cdnsciencepub.com The geometry around the metal ion, influenced by both the pyrazine and sulfonate coordination, determines the electronic ground state and thus the magnetic behavior. cdnsciencepub.com
Computational and Theoretical Investigations of Pyrazine Sulfonate Systems
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the interaction of small molecules with biological macromolecules, such as proteins.
While specific molecular docking studies focusing exclusively on sodium pyrazine-2-sulfonate are not extensively detailed in the available literature, broader research on pyrazine (B50134) derivatives provides a framework for understanding their potential interactions. For instance, studies on pyrazine-based compounds have explored their binding to various protein targets. researchgate.netresearchgate.net Molecular docking simulations of pyrazine derivatives with proteins like lysozyme (B549824) have been performed to understand the binding affinity and interaction mechanisms. researchgate.net These studies often reveal the importance of specific amino acid residues, such as tryptophan, in the binding process. researchgate.net The interaction between pyrazine flavor substances and lysozyme, for example, has been analyzed using both spectroscopic methods and molecular docking, highlighting the role of certain residues in the binding affinity. researchgate.net
In a broader context, docking studies on heterocyclic compounds, including pyrazine derivatives, have been used to identify potential inhibitors for various enzymes. For example, research into SARS-CoV-2 PLpro inhibitors has involved the docking of various dietary compounds, some with heterocyclic rings, to identify molecules that can bind effectively to the protein's active site. nih.gov Such studies often identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.gov The presence of functional groups like sulfonate can significantly influence these interactions, often forming strong hydrogen bonds or salt bridges with charged residues on the protein surface. mdpi.com
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular orbitals, and reactivity of molecules. researchgate.netacs.org These methods provide insights into properties like electron density distribution, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and electrostatic potential.
For pyrazine and its derivatives, quantum chemical calculations have been used to understand their fundamental properties. mdpi.comresearchgate.net Studies have focused on aspects like vibrational frequencies, molecular geometry optimization, and the analysis of intramolecular charge transfer. researchgate.net The electronic structure of pyrazine-containing systems has been compared using methods like the Quantum Theory of Atoms-in-Molecules (QTAIM) to understand bond strengths and characteristics. mdpi.com
The reactivity of pyrazine derivatives can be predicted by examining their frontier molecular orbitals (HOMO and LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For pyrazine systems, calculations have shown how substituents can alter these energy levels and thus the molecule's reactivity. For example, the introduction of electron-withdrawing or electron-donating groups can significantly impact the electronic properties and reactivity towards nucleophilic or electrophilic attack. e-bookshelf.dedovepress.com The reactivity of halogenated pyrazine derivatives, for instance, has been correlated with the position of electron-withdrawing groups, which influences the stability of reaction intermediates. dovepress.com
Simulation of Supramolecular Assembly and Intermolecular Forces
Simulations of supramolecular assembly focus on how individual molecules organize into larger, ordered structures. These simulations are vital for understanding the formation of crystals, aggregates, and other complex assemblies driven by non-covalent interactions.
The sulfonate group is known to be a strong director of supramolecular assembly through interactions like hydrogen bonding and ionic interactions. acs.org The interplay between the sulfonate group and the aromatic pyrazine ring is expected to lead to specific and robust supramolecular synthons. acs.org Research on sulfonate-pyridinium systems, which are structurally related to pyrazine sulfonates, has demonstrated the formation of layered ionic solids and other organized structures. acs.org These assemblies are stabilized by a combination of ionic forces, hydrogen bonding, and π-π stacking interactions. acs.org
Computational methods such as molecular dynamics (MD) and semi-empirical molecular orbital methods (like PM6) are used to model these assemblies. rsc.orgresearchgate.net These simulations can predict the geometry of the resulting supramolecular structures, such as hexagons or rhomboids, and estimate their dimensions. rsc.orgresearchgate.netresearchgate.net For pyrazine-based systems, modeling has been used to corroborate the formation of nanoscalar hexagonal ensembles driven by coordination chemistry. rsc.orgresearchgate.net The simulations reveal the crucial role of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking, in the stability and structure of the final assembly. nih.gov Energy framework calculations can further dissect these interactions into electrostatic and dispersive components, providing a quantitative understanding of the forces at play. mdpi.com
Research Frontiers and Potential Applications in Advanced Materials Science
Development of Functional Sulfonate Polymers and Metal-Organic Architectures
The synthesis of coordination polymers and metal-organic frameworks (MOFs) using pyrazine (B50134) sulfonic acid (the protonated form of sodium pyrazine-2-sulfonate) as a ligand is a burgeoning area of research. nih.govscispace.comresearchgate.net The pyrazine ring's rigidity and the sulfonate group's flexible coordination modes allow for the construction of diverse and multidimensional structures. nih.govscispace.com
Researchers have successfully synthesized a novel heterocyclic sodium sulfonate supramolecular structure, formulated as [Na(Pyr-SO3)(H2O)]n, using pyrazine sulfonic acid and NaBF4. nih.gov In this polymer, the sodium ions are coordinated by oxygen and nitrogen atoms from the ligands, creating a distorted octahedral configuration. nih.gov The introduction of the soft alkali metal Na+ ion is particularly noteworthy; it readily coordinates with the oxygen atoms of the sulfonate group, forming a Na–O bridging configuration that enhances the ligand's coordination ability and helps expand the polymer into a three-dimensional architecture. nih.gov The sodium ion exhibits a strong affinity for the sulfonate ligand, a tendency attributed to its radius and charge density, which affects hydration energy and compatibility with the sulfonate anion. nih.gov
The versatility of pyrazine sulfonic acid is further demonstrated in its ability to form complexes with other metal ions. A "soft-hard" synthetic strategy, which combines soft alkali metal ions (like Na+) with harder transition metal ions, has been employed to create a three-dimensional supramolecular structure with copper, [Na2Cu(P–SO3)4]n. scispace.com In this architecture, the introduction of the soft sodium ion triggers a specific affinity binding with sulfonate oxygen atoms, leading to a unique Na–O-μ4 bridging pattern that, combined with the rigid copper pyrazine sulfonate structure, produces the final 3D network. scispace.com
Furthermore, the coordination chemistry of pyrazine sulfonic acid has been expanded to include silver(I). researchgate.net Two novel Ag(I)-based supramolecular structures have been synthesized by using bis(pyridyl) ancillary ligands to assist the main pyrazine sulfonic acid ligand. researchgate.net The use of these ancillary ligands was found to improve the rigidity and coordination capability of the pyrazine sulfonate, facilitating the extension of the structures into higher dimensions through weak interactions. researchgate.net
Table 1: Structural Data for Pyrazine Sulfonate-Based Coordination Polymers
| Compound Formula | Crystal System | Space Group | Key Structural Features | Reference(s) |
|---|---|---|---|---|
[Na(Pyr-SO3)(H2O)]n |
Orthorhombic | Pbca | Distorted octahedral Na+ coordination; Na-O bridging forms a 3D supramolecular structure. | nih.gov |
[Na2Cu(P–SO3)4]n |
Tetragonal | P4/ncc | "Soft-hard" metal combination; Na–O-μ4 bridging pattern; 2D layered arrangement is a dominant feature. | scispace.com |
{[Ag2(4,4'-bipy)2][Ag2(P—SO3)4]·H2O}n |
Triclinic | P-1 | Ancillary 4,4'-bipyridine (B149096) ligand enhances structural rigidity and dimensionality. | researchgate.net |
{[Ag(dpp)](P—SO3)·H2O}n |
Monoclinic | P21/n | Ancillary 1,3-di(4-pyridyl)propane ligand assists in forming higher-dimensional structures. | researchgate.net |
Exploration in Proton Conduction Materials
The sulfonate group (-SO3H) is a key functional group for creating proton-conductive materials, making this compound and its derivatives promising candidates for applications like proton exchange membranes in fuel cells. sciengine.comresearchgate.net The development of materials with intrinsic proton conductivity is crucial, as they offer greater stability compared to systems where conductivity relies on guest molecules like sulfuric acid, which are prone to leakage. mdpi.com
In the sodium pyrazine sulfonate polymer, [Na(Pyr-SO3)(H2O)]n, the presence of hydrated sodium ions allows them to function as bridging blocks and potentially as good proton conductors to expand the 3D architecture. nih.gov This aligns with broader findings that organosulfonate MOFs often exhibit improved proton conductivity due to their highly polar and hydrophilic porous interiors. researchgate.net
Research into related pyrazine-based frameworks has shown remarkable results. For instance, a pyrazine-linked covalent organic framework (COF), after undergoing post-synthetic sulfonation (PyHATP-1-SO3H), exhibited a significant increase in proton conductivity. sciengine.com The conductivity of the sulfonated material reached 1.3 × 10⁻³ S cm⁻¹ at 353 K and 98% relative humidity (RH), a value orders of magnitude higher than the pristine, non-sulfonated COF (7.2 × 10⁻⁶ S cm⁻¹). sciengine.com When this sulfonated COF was further loaded with phosphoric acid (H3PO4), the proton conductivity surged to 0.88 × 10⁻¹ S cm⁻¹, a value comparable to the commercial Nafion membrane under similar conditions. sciengine.com This highlights the immense potential of incorporating the pyrazine-sulfonate motif into porous architectures to create highly efficient proton transport pathways. sciengine.com
Table 2: Proton Conductivity of Pyrazine-Based and Sulfonated Materials
| Material | Condition | Proton Conductivity (σ) | Reference(s) |
|---|---|---|---|
| PyHATP-1 (Pristine COF) | 353 K, 98% RH | 7.2 × 10⁻⁶ S cm⁻¹ | sciengine.com |
| PyHATP-1-SO3H (Sulfonated COF) | 353 K, 98% RH | 1.3 × 10⁻³ S cm⁻¹ | sciengine.com |
| H3PO4@PyHATP-1-SO3H | 353 K, 98% RH | 0.88 × 10⁻¹ S cm⁻¹ | sciengine.com |
| Nafion (Commercial Standard) | 353 K, 98% RH | ~10⁻¹ S cm⁻¹ | sciengine.com |
Applications in Ion Recognition and Exchange Technologies
Metal-organic architectures constructed from ligands like pyrazine sulfonic acid are recognized for their potential in applications such as ion recognition and exchange. nih.govresearchgate.net The specific chemical environment within the pores of these materials, dictated by the organic ligand and the metal node, can be tailored for selective interaction with different ions.
The polar and hydrophilic nature of the porosity in organosulfonate MOFs makes them particularly suitable for these applications. researchgate.net The sulfonate groups, being anionic, can act as sites for anion exchange. researchgate.net In the case of this compound based materials, the presence of Na+ ions is also significant. The exchange rate of water molecules bound to metal ions varies greatly; for instance, the exchange rate for Na+ is about 10⁹ times faster than for Al³+. researchgate.net This high lability could facilitate rapid ion exchange processes at the sodium centers within a framework.
While direct studies on ion exchange using this compound frameworks are limited, the principles are well-established in related systems. For example, research on other complex host-guest systems has shown that sulfonate counteranions can effectively tune the guest affinity of a receptor cage, demonstrating a form of ion recognition. acs.org The specific structure and properties of polymers like [Na(Pyr-SO3)(H2O)]n, with its defined channels and integrated sodium and sulfonate sites, provide a strong basis for future exploration in selective ion capture and separation technologies. nih.gov
Potential in Catalysis and Chemical Sensing Platforms
The unique combination of a Lewis acidic metal center and a Brønsted acidic sulfonate group in MOFs made from pyrazine sulfonic acid suggests significant potential in catalysis. nih.govuva.nl Lanthanide-based MOFs containing sulfonate groups have demonstrated catalytic activity where the mechanism is proposed to be a combined effect of the lanthanide's Lewis acidity and the strong acid character of the sulfonic groups. uva.nl This dual-acidic nature can be exploited for a range of organic transformations. The ordered, crystalline structure of MOFs also offers advantages in terms of catalyst stability and recyclability. nih.gov
In the realm of chemical sensing, the intrinsic photoluminescent properties of these materials are of great interest. nih.gov The pyrazine sulfonic acid ligand itself exhibits fluorescence. nih.gov Upon coordination with sodium to form the [Na(Pyr-SO3)(H2O)]n polymer, the fluorescence properties change; the maximum emission signal experiences a blue shift of approximately 80 nm compared to the free ligand. nih.gov This change in luminescence upon coordination indicates that the electronic structure is sensitive to the local environment. Such sensitivity is a foundational requirement for developing luminescent chemical sensors, where the presence of a target analyte could further modulate the fluorescence output, enabling detection. The quenching or enhancement of fluorescence upon interaction with specific molecules or ions could form the basis of a sensing platform. nih.gov
Consideration of Redox-Active Sulfonate Analogs for Energy Storage
The pyrazine core is known to be redox-active, making its derivatives attractive for energy storage applications, particularly in aqueous organic redox flow batteries (RFBs). mdpi.comosti.gov Pyrazines offer advantages such as low molecular weight and high solubility in water. mdpi.com Although literature on pyrazine itself in RFBs is not extensive, related N-heterocyclic compounds like phenazine (B1670421) (a dibenzo-annulated pyrazine) have been studied more thoroughly. osti.govcambridge.org Phenazine derivatives can undergo reversible redox reactions and are resistant to degradation, making them promising anolytes (negative electrolytes) in RFBs. osti.gov
By analogy, this compound is a compelling candidate for developing redox-active materials. The pyrazine ring provides the redox-active center capable of accepting electrons. mdpi.com The sulfonate group (–SO₃⁻) is a crucial addition, as it imparts high aqueous solubility, a key requirement for electrolytes in aqueous RFBs. osti.gov This is a well-established strategy; for example, the benchmark anolyte 9,10-anthraquinone-2,7-disulphonic acid (AQDS) relies on sulfonate groups to render the redox-active anthraquinone (B42736) core soluble in water. cambridge.org
Therefore, a redox-active analog like this compound could combine the favorable redox potential of the pyrazine moiety with the essential solubilizing properties of the sulfonate group. This would create a potentially low-cost, sustainable, and efficient material for next-generation grid-scale energy storage systems. researchgate.net
Conclusion and Outlook
Summary of Current Academic Understanding
The current academic understanding of sodium pyrazine-2-sulfonate and related pyrazine (B50134) sulfonates centers on their role as versatile building blocks in supramolecular chemistry and materials science. Research has established that pyrazine sulfonic acids, and by extension their alkali metal salts like this compound, serve as effective ligands for the construction of metal-organic architectures. nih.gov The pyrazine ring offers a rigid, planar structure, while the sulfonate group provides flexible coordination capabilities. nih.govnih.gov
A significant area of study involves the synthesis of coordination polymers where metal ions are linked by these pyrazine sulfonate ligands. For instance, a sodium supramolecular crystal network, formulated as [Na(Pyr-SO3)(H2O)]n, has been successfully synthesized and characterized. nih.gov In this structure, the sodium ions coordinate with oxygen and nitrogen atoms from the pyrazine sulfonic acid ligands, creating a distorted octahedral configuration. nih.gov This demonstrates the ability of the sulfonate group to engage in various coordination modes, and the introduction of soft alkali metal ions like sodium can enhance the ligand's coordination ability through the formation of unique bridging configurations. nih.gov
The resulting supramolecular structures are often high-dimensional and can be influenced by factors like hydrogen bonds and π–π stacking interactions. nih.gov Characterization of these materials is typically performed using single-crystal X-ray diffraction (XRD), powder XRD, thermal analysis, and solid-state fluorescence. nih.gov The fundamental knowledge gained from these studies provides a solid foundation for understanding how the interplay between the rigid pyrazine core and the flexible sulfonate group dictates the final topology and properties of these materials. nih.govnih.gov
Challenges and Opportunities in Pyrazine Sulfonate Research
Despite progress, research in the field of pyrazine sulfonates faces several challenges that also present significant opportunities for innovation.
Challenges:
Synthetic Complexity: The synthesis of pyrazine sulfonate polymers can be challenging. The highly symmetrical and rigid nature of the pyrazine ring restricts the variety of coordination modes and building blocks available during the synthetic process. nih.gov Furthermore, the synthesis of specific metal-pyrazine sulfonate polymers is underexplored, making the development of new species a difficult task with unknown outcomes. nih.gov
Limited Understanding of Properties: For many of the synthesized pyrazine sulfonate polymers, the physicochemical properties and potential applications remain largely unknown. nih.gov This knowledge gap hinders the targeted design of materials for specific functions.
Purification and Solubility: The synthesis of sulfonated compounds can be hampered by the poor solubility of precursors in organic solvents, often necessitating aqueous purification methods that can be complex and limit practicality. chinesechemsoc.org
Opportunities:
Structural Diversity: The sulfonate group's flexible coordination modes are a key advantage, allowing it to coordinate with metal ions to produce multidimensional structures, including layered and interpenetrating networks. nih.govnih.gov This creates vast opportunities for designing novel materials with unique topologies.
Functional Materials: There is considerable potential for pyrazine sulfonate-based coordination polymers in numerous applications. These include proton conduction, nonlinear optical materials, magnetism, catalysis, ion recognition and exchange, chemical sensing, and luminescence. nih.govscispace.com
Biomedical Applications: The incorporation of ions like sodium, which are vital in physiological processes, into these structures opens avenues for biomedical applications. nih.gov Specifically, pyrazine derivatives containing sulfonate groups have been identified as promising candidates for developing agents for renal function monitoring. google.com
Novel Synthetic Strategies: The challenges in synthesis have spurred the development of innovative approaches, such as the "soft-hard" strategy, which combines different types of metal ions to construct complex supramolecular structures. nih.govscispace.com
| Area | Specific Point | Reference |
|---|---|---|
| Challenges | Rigid pyrazine ring restricts coordination modes. | nih.gov |
| Synthesis of certain metal-sulfonate polymers is underexplored. | nih.gov | |
| Physicochemical properties and applications are largely unknown. | nih.gov | |
| Opportunities | Flexible sulfonate group allows for structural diversity. | nih.govnih.gov |
| Potential for functional materials (e.g., catalysis, sensing). | nih.govscispace.com | |
| Potential for biomedical applications, including renal monitoring. | nih.govgoogle.com | |
| Development of novel synthetic methods like the "soft-hard" strategy. | nih.govscispace.com |
Future Directions in Synthetic and Application-Oriented Studies
The future of pyrazine sulfonate research is poised for significant advancement, with clear directions in both synthesis and application.
Future Synthetic Studies:
Exploration of New Metal Ions: A primary focus will be to move beyond the currently studied sodium and silver polymers and explore a wider range of transition metals and lanthanides. nih.gov Investigating how different ions, such as copper with its Jahn-Teller effect, influence the final structure and properties is a promising avenue. nih.gov
Advanced Synthetic Methodologies: Further development and application of novel synthetic strategies are crucial. This includes refining hydrothermal and solvothermal methods and exploring new catalyst systems, such as sulfonic acid functionalized ionic liquids, to control the self-assembly process and target specific supramolecular architectures. scispace.commdpi.com
Ligand Design and Modification: Future work will likely involve the chemical modification of the pyrazine sulfonate ligand itself. Introducing additional functional groups to the pyrazine ring could fine-tune the electronic properties and steric profile, leading to new coordination behaviors and material properties.
Future Application-Oriented Studies:
Luminescence and Sensing: A key direction is the detailed investigation of the fluorescent and luminescent properties of these materials. nih.govnih.gov This research could lead to the development of highly sensitive and selective chemical sensors for environmental or biological monitoring. scispace.com
Catalysis and Adsorption: The porous nature of some metal-organic frameworks suggests that pyrazine sulfonate-based polymers could be designed for applications in heterogeneous catalysis and gas adsorption. scispace.com Future studies should focus on creating stable, porous frameworks and evaluating their performance in these areas.
Biomedical Research: Building on initial findings, future research should explore the potential of these compounds in biomedicine more deeply. nih.gov This includes designing and testing pyrazine sulfonate derivatives for applications like in vivo renal function monitoring and exploring the anti-infective potential of related structures like N-(pyrazin-2-yl)benzenesulfonamides. google.comnih.gov
| Focus Area | Specific Direction | Potential Outcome | Reference |
|---|---|---|---|
| Synthetic Studies | Exploration of diverse metal ions (e.g., Cu(II)). | New polymers with unique magnetic and electronic properties. | nih.gov |
| Advanced synthetic methodologies (e.g., new catalysts). | Greater control over supramolecular architecture. | scispace.commdpi.com | |
| Application-Oriented Studies | Investigation of luminescent properties. | Development of novel optical sensors. | nih.govnih.govscispace.com |
| Design of porous frameworks. | Materials for catalysis and gas adsorption. | scispace.com | |
| In-depth biomedical exploration. | Agents for renal monitoring and new anti-infectives. | google.comnih.gov |
Q & A
Q. What are the standard analytical techniques for characterizing Sodium Pyrazine-2-Sulfonate in experimental settings?
this compound is typically characterized using UV-Vis spectrophotometry (e.g., Nanodrop Spectrophotometer) to determine concentration and purity, alongside ELISA-based methods for detecting derivatives like pyrazine-2-carboxylic acid. Phosphate-buffered saline (PBS) and carbonate-bicarbonate coating buffers are critical for maintaining pH stability during analysis. Structural validation often involves synthetic constructs listed with detailed reaction tables and spectral data .
Q. How is this compound synthesized, and what are the critical purification steps?
Synthesis involves sulfonation of pyrazine derivatives under controlled conditions. Key steps include:
- Using Traut’s solution (54 μM in PBS) for thiolation of intermediates.
- Purification via precipitation in methanol or ethanol, followed by dialysis against PBS.
- Final concentration assessment via spectrophotometry. Contaminants like unreacted hydrazine are tested using benzaldehyde derivatization, with limits validated via UV absorbance .
Q. What buffer systems are optimal for stabilizing this compound in aqueous solutions?
PBS (pH 7.4) is widely used due to its compatibility with biological assays. For high-pH applications (e.g., ELISA coating), carbonate-bicarbonate buffer (pH 9.6) enhances protein binding. Avoid Tris-based buffers, as they may interfere with sulfonate groups .
Q. How can researchers detect trace impurities in this compound samples?
Impurities like residual hydrazine are identified via benzalazine formation assays:
Q. What spectroscopic methods are used to confirm the structure of this compound derivatives?
UV-Vis spectroscopy (200–400 nm) identifies aromatic sulfonate moieties. FT-IR confirms sulfonate (S=O) stretches at 1040–1220 cm⁻¹. For advanced validation, NMR (¹H/¹³C) and mass spectrometry are recommended, though these require anhydrous, deuterated solvents to avoid signal interference .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when analyzing this compound derivatives?
Contradictions often arise from solvent impurities or pH variations. Mitigation strategies include:
- Standardizing solvent systems (e.g., anhydrous DMSO for NMR).
- Validating pH using sodium hydroxide 2N solution or calibrated probes.
- Replicating measurements across multiple instruments (e.g., ELISA reader vs. plate spectrophotometer) to rule out device-specific artifacts .
Q. What methodological considerations ensure reproducibility in this compound-based assays?
Key factors:
- Instrument calibration : Regular checks using reference standards (e.g., sodium acetate for pH meters).
- Batch testing : Analyze multiple synthetic batches to assess inter-batch variability.
- Blinding : Use blinded sample labels during data collection to reduce bias.
- Data documentation : Archive raw spectra and plate reader outputs for peer review .
Q. How can researchers optimize detection limits for this compound in complex matrices (e.g., serum)?
Strategies include:
- Pre-treatment with SEA BLOCK Blocking Buffer to reduce non-specific binding.
- Solid-phase extraction (SPE) using C18 columns to isolate sulfonates.
- Coupling ELISA with amplification steps (e.g., horseradish peroxidase conjugates) to enhance sensitivity to <1 ng/mL .
Q. What experimental designs are effective for studying this compound’s stability under varying conditions?
Use a factorial design to test:
Q. How should conflicting data on this compound’s reactivity be reconciled in meta-analyses?
Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize data extraction:
- Population : Specify compound purity (e.g., ≥95% by HPLC).
- Intervention : Detail reaction conditions (solvent, catalysts).
- Comparison : Use internal standards (e.g., pyrazine-2-carboxylic acid).
- Outcome : Report yields, byproducts, and spectroscopic validation.
Statistical tools like ANOVA can identify outliers, while systematic reviews should highlight methodology gaps (e.g., inconsistent buffer use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
